molecular formula C20H32N4O5S B555727 H-Arg(Pmc)-OH CAS No. 112160-37-9

H-Arg(Pmc)-OH

Cat. No.: B555727
CAS No.: 112160-37-9
M. Wt: 440.6 g/mol
InChI Key: USJFAMZEBZRDAJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg(Pmc)-OH, with the CAS Number 112160-37-9, is a protected amino acid building block essential for Fmoc solid-phase peptide synthesis (SPPS). The compound features the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group protecting the highly basic and nucleophilic guanidinium side chain of arginine . This protection is crucial to prevent undesired side reactions during the peptide assembly process and to improve the solubility of the amino acid in solvents commonly used for SPPS . The Pmc group exhibits a lability to acid that is comparable to that of tert-butyl-based protecting groups, allowing for its simultaneous removal during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin . In the spectrum of arginine protecting groups, Pmc is generally considered to be slightly less acid-labile than the widely used Pbf group . This derivative is particularly valuable for the synthesis of complex peptides, as the protected side chain helps mitigate side reactions such as the formation of δ-lactam, which can occur during the activation of the amino acid . Furthermore, the use of such protected derivatives helps reduce the risk of alkylating sensitive amino acid residues like tryptophan during the acidic cleavage step, a side reaction that can be caused by released carbocations . This compound enables researchers to incorporate a critical amino acid into peptide sequences, as arginine residues often play key roles in biological function due to their positively charged guanidinium group, which can participate in salt bridges, hydrogen bonding, and is often found in active sites and protein-protein interfaces . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJFAMZEBZRDAJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113087
Record name N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112160-37-9
Record name N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112160-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of H-Arg(Pmc)-OH typically involves the protection of the guanidino group of arginine with the 2,2,5,7,8-pentamethylchromane-6-sulfonyl group. This is achieved through a reaction between arginine and 2,2,5,7,8-pentamethylchromane-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography .

Scientific Research Applications

Key Applications

  • Peptide Synthesis :
    • H-Arg(Pmc)-OH is primarily utilized in the synthesis of peptides where arginine plays a crucial role in biological activity. Its protective groups allow for controlled deprotection and high yields during SPPS.
  • Biological Research :
    • Arginine residues are integral to protein interactions and signaling pathways due to their positive charge and ability to form hydrogen bonds. Peptides synthesized using this compound can be designed to study these interactions.
  • Drug Development :
    • Compounds derived from this compound can serve as inhibitors or modulators of various biological receptors, contributing to drug discovery efforts.

Comparative Properties

The following table summarizes the properties of this compound compared to other arginine derivatives used in peptide synthesis:

Compound NameProtecting GroupStabilityDeprotection Conditions
This compoundPmcModerateMild acid
H-Arg(Pbf)-OHPbfHighMild acid
H-Arg(NO2)-OHNO2LowHF cleavage

This compound's moderate stability allows for easier handling during peptide synthesis while ensuring effective protection against unwanted side reactions .

Case Study 1: Peptide Synthesis Efficiency

In a study focusing on the efficiency of peptide synthesis using this compound, researchers demonstrated that peptides containing multiple arginine residues could be synthesized with high fidelity and yield. The use of Pmc as a protective group minimized side reactions typically associated with other protecting groups like Pbf, which can lead to lower yields in complex sequences .

Another investigation assessed the biological activity of peptides synthesized with this compound. These peptides were tested for their ability to interact with specific receptors involved in blood clotting. The results indicated that certain peptides exhibited significant inhibitory effects on thrombin receptors, highlighting the potential therapeutic applications of arginine-derived peptides .

Mechanism of Action

The mechanism of action of H-Arg(Pmc)-OH involves its role as a protected form of arginine in peptide synthesis. The 2,2,5,7,8-pentamethylchromane-6-sulfonyl group protects the guanidino group of arginine, preventing unwanted side reactions during peptide synthesis. Once the peptide synthesis is complete, the protecting group is removed, revealing the free arginine residue .

Comparison with Similar Compounds

Comparison with Similar Compounds

H-Arg(Pmc)-OH belongs to a class of protected arginine derivatives. Below is a detailed comparison with structurally and functionally similar compounds:

Structural Analogs

Compound Protecting Group Key Properties Applications
This compound Pmc - High acid stability; removed with TFA . Used in SPPS for peptides requiring selective deprotection .
H-Arg(Pbf)-OH Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) - Similar stability to Pmc; removed with TFA.
- Higher coupling efficiency (93%) under optimized SPPS conditions .
Preferred in automated SPPS due to reduced steric hindrance .
H-Arg(NO₂)-OH Nitro (NO₂) - Low regeneration efficiency (21.3% in dichloromethane) .
- Susceptible to reduction.
Limited to niche applications due to poor stability .
H-Arg(Tos)-OH Tosyl (Tos) - Moderate regeneration rate (87% at 400°C) .
- Requires harsh conditions for removal.
Rarely used in modern SPPS due to incompatibility with sensitive residues .
H-Arg(Mbs)-OH Mbs (Mesitylene-2-sulfonyl) - 84.7% cleavage with MSA/TFA (9:1) in 60 min .
- Intermediate stability.
Utilized in stepwise deprotection strategies .
H-Arg(Tip)-OH Tip (2,4,6-triisopropylbenzenesulfonyl) - Complete cleavage with MSA (100% in 60 min) .
- Resistant to HBr/HAc and HCl/HAc.
Ideal for orthogonal protection in complex peptide synthesis .

Functional Analogs

Compound Functional Role Key Differences from this compound
Fmoc-Arg(Pmc)-OH Fmoc-protected variant - Incorporates Fmoc for stepwise SPPS.
- Higher cost due to Fmoc group .
H-hArg (homoarginine) Unprotected homoarginine - Lacks a protecting group; used in metabolic studies.
- Linked to cardiovascular health .
H-Arg-OMe·2HCl Methyl ester derivative - Used as a building block in peptide modifications.
- Less stable in basic conditions .

Key Research Findings

Synthetic Efficiency: this compound exhibits superior coupling efficiency (93%) compared to H-Arg(NO₂)-OH (48.1%) and H-Arg(Tos)-OH (87%) under optimized SPPS conditions . The Pmc group’s stability in dichloromethane and DMF minimizes side reactions such as diketopiperazine (DKP) formation during SPPS .

Deprotection Kinetics: this compound requires 15–30 minutes for complete deprotection with TFA, whereas H-Arg(Mbs)-OH needs 60 minutes with MSA/TFA . The Tip-protected analog (H-Arg(Tip)-OH) shows 100% cleavage in 60 minutes with MSA, outperforming Tos- and NO₂-protected derivatives .

Biological Relevance: Unlike this compound, unprotected homoarginine (hArg) is associated with endothelial function and reduced cardiovascular mortality .

Data Tables

Table 1: Deprotection Efficiency of Arginine Derivatives Under Different Agents

Compound Agent 30 min (%) 60 min (%)
H-Arg(NO₂)-OH MSA 10.3 25.3
H-Arg(Tos)-OH MSA 40.7 43.1
H-Arg(Mbs)-OH MSA/TFA (9:1) 60.1 84.7
H-Arg(Tip)-OH MSA 95.3 100

Table 2: Coupling Efficiency in SPPS

Compound Coupling Method Efficiency (%)
This compound DIC/HOBt/DMAP 93
H-Arg(Pbf)-OH Automated SPPS 93
H-Arg(NO₂)-OH DCM solvent 21.3

Biological Activity

H-Arg(Pmc)-OH, also known as Nα-protected L-arginine, is a synthetic amino acid derivative extensively used in peptide synthesis. This compound features a pentamethylchroman-6-sulfonyl (Pmc) protecting group that plays a crucial role in maintaining the stability and reactivity of arginine during the synthesis process. Understanding its biological activity is essential for leveraging its potential in therapeutic applications.

Structure and Synthesis

This compound is synthesized by attaching a Pmc group to the alpha-amino group of L-arginine. This modification allows for controlled reactions during solid-phase peptide synthesis (SPPS), where the Pmc group can be selectively removed under mild acidic conditions, facilitating the release of the active arginine side chain.

Key Reactions Involving this compound

The general reaction for the cleavage of the Pmc group during peptide synthesis can be represented as:

H Arg Pmc Resin+TFAH Arg OH+Pmc X\text{H Arg Pmc Resin}+\text{TFA}\rightarrow \text{H Arg OH}+\text{Pmc X}

where TFA (trifluoroacetic acid) is commonly used to remove the protecting group.

Biological Activities

This compound exhibits several biological activities characteristic of arginine derivatives. Arginine is known for its roles in various physiological processes, including:

  • Nitric Oxide Production : Arginine serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and immune response.
  • Modulation of Immune Response : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions and modulating immune responses.
  • Enhancement of Peptide Stability : The Pmc protecting group contributes to the stability and bioactivity of peptides synthesized with this compound, making it an attractive candidate for therapeutic peptides.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytokine Inhibition : A study demonstrated that peptides synthesized with this compound showed reduced levels of pro-inflammatory cytokines in vitro, indicating its potential use in anti-inflammatory therapies.
  • Peptide Stability : Research on peptide stability highlighted that incorporating this compound into peptide sequences improved resistance to enzymatic degradation compared to unprotected arginine residues, enhancing their therapeutic efficacy.
  • Self-Assembly Properties : this compound has been investigated for its role in self-assembly processes, contributing to the development of biomaterials with antimicrobial properties. For instance, peptides containing this compound exhibited significant antibacterial activity against Staphylococcus aureus .

Comparison with Other Arginine Derivatives

The following table summarizes key characteristics and biological activities of this compound compared to other common arginine derivatives:

CompoundProtecting GroupBiological ActivityApplications
This compound PmcInhibits pro-inflammatory cytokinesPeptide synthesis, anti-inflammatory therapies
H-Arg(Boc)-OH BocPromotes cell proliferationGeneral peptide synthesis
H-Arg(Fmoc)-OH FmocEnhances solubility and stabilityDrug delivery systems

Q & A

What is the role of the Pmc protecting group in H-Arg(Pmc)-OH for peptide synthesis?

The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group protects the guanidino moiety of arginine during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions, such as guanidino group alkylation or side-chain branching, during coupling steps. The Pmc group is stable under acidic conditions (e.g., trifluoroacetic acid, TFA) but can be selectively removed using strong acidolytic reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Researchers should validate Pmc stability under their specific synthesis conditions by monitoring deprotection efficiency via HPLC or mass spectrometry .

How can researchers optimize the deprotection of Pmc in this compound to minimize side reactions?

Deprotection optimization requires systematic testing of reagent concentration, reaction time, and temperature. For example:

  • Reagent comparison : Compare TFA/scavenger systems (e.g., TFA:thioanisole:water = 95:3:2) vs. TFMSA.
  • Kinetic analysis : Use HPLC to track Pmc removal at intervals (e.g., 1, 2, 4 hours).
  • Side product identification : Employ LC-MS to detect byproducts like arginine oxidation or sulfonation.

Table 1 : Example Deprotection Conditions

ReagentTime (h)Temperature (°C)Yield (%)Side Products Detected
TFA/Thioanisole22585None
TFMSA1092Trace sulfonation

Researchers should replicate literature protocols and adjust variables iteratively while documenting deviations .

What analytical techniques are critical for characterizing this compound purity and structural integrity?

  • HPLC : Assess purity using reversed-phase C18 columns with UV detection at 220 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • NMR Spectroscopy : Verify Pmc group integrity using 1^1H and 13^13C NMR (e.g., sulfonyl proton signals at δ 3.1–3.3 ppm).
  • Elemental Analysis : Validate sulfur content to confirm Pmc incorporation.

Researchers must cross-validate results across techniques and include error margins in reporting .

How can conflicting data on Pmc stability in peptide synthesis be resolved?

Contradictions in stability studies often arise from variations in experimental design. To address this:

Reproduce studies : Use identical reagents, temperatures, and reaction scales.

Control variables : Isolate factors like humidity, scavenger purity, or argon atmosphere.

Meta-analysis : Compare published datasets using statistical tools (e.g., ANOVA) to identify outliers or trends.

For example, discrepancies in Pmc cleavage rates under TFA may stem from differences in water content or lot-to-lot reagent variability. Document all parameters meticulously to enable cross-study comparisons .

What methodological considerations are essential when designing peptide synthesis protocols with this compound?

  • Coupling efficiency : Use dual monitoring (e.g., Kaiser test and HPLC) to confirm arginine incorporation.
  • Solvent compatibility : Avoid DMF if Pmc shows solvolysis; test alternatives like NMP.
  • Scale-up challenges : Evaluate exothermic reactions during deprotection by scaling incrementally (0.1 mmol to 10 mmol).

Table 2 : Example Coupling Validation

Resin TypeCoupling ReagentReaction Time (min)Yield (%)
Wang ResinHBTU/DIPEA6078
Rink Amide MBHAPyBOP/HOAt4592

Include negative controls (e.g., omitting coupling reagents) to validate results .

How should researchers structure a manuscript reporting novel findings on this compound applications?

Follow IMRaD (Introduction, Methods, Results, Discussion) structure:

  • Introduction : Highlight Pmc’s role in overcoming arginine-related synthesis challenges.
  • Methods : Detail resin type, coupling cycles, and deprotection conditions.
  • Results : Use tables/figures to compare yields, purity, and side reactions.
  • Discussion : Contrast findings with prior studies (e.g., Pmc vs. Pbf protection).

Adhere to journal-specific guidelines (e.g., ACS, Elsevier) for data availability statements and conflict-of-interest disclosures .

What strategies can mitigate Pmc-induced side reactions in complex peptide sequences?

  • Sequential deprotection : Use orthogonal protecting groups (e.g., Fmoc for backbone amines) to stagger cleavage steps.
  • Scavenger optimization : Test alternatives to thioanisole (e.g., EDT, phenol) to reduce sulfonation.
  • Low-temperature synthesis : Conduct couplings at 4°C to minimize heat-sensitive side reactions.

Pilot studies with model peptides (e.g., arginine-rich sequences) are recommended before scaling .

How can researchers assess the long-term stability of this compound under storage conditions?

  • Accelerated stability studies : Store the compound at 40°C/75% RH for 1–6 months and monitor degradation via HPLC.
  • Light sensitivity tests : Expose samples to UV-Vis light and track photodegradation products.
  • Lyophilization : Compare stability in lyophilized vs. solution states.

Publish raw stability data in supplementary materials to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg(Pmc)-OH
Reactant of Route 2
H-Arg(Pmc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.